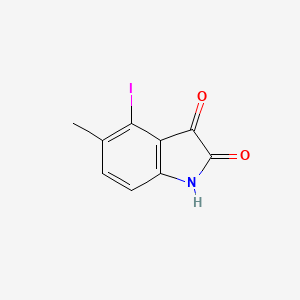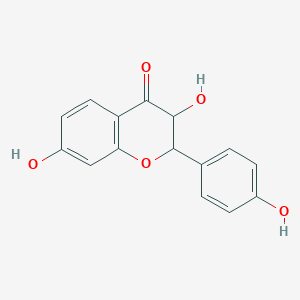
2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds
Métodos De Preparación
The synthesis of 2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development due to its diverse biological activities.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde can be compared with other thiazole derivatives, such as:
2-Amino-5-methylthiazole: Known for its use in the preparation of acrylamide monomers and coordination compounds.
Thiazole-2-carboxaldehyde: Used in various synthetic reactions and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-[2-methoxyethyl(methyl)amino]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H12N2O2S/c1-10(3-4-12-2)8-9-5-7(6-11)13-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
QXOSVXYHEVLACK-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC)C1=NC=C(S1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)










